Rubiarbonone E

Description

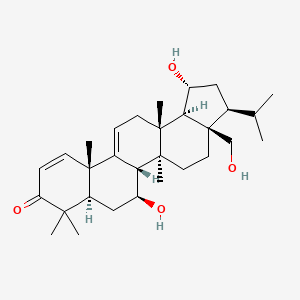

Rubiarbonone E (C₃₀H₄₆O₄, molecular weight 470.70) is an arborane-type triterpenoid isolated from the roots of Rubia yunnanensis (Xiao Hong Shen), a plant used in traditional Chinese medicine . Structurally, it features a hydroxylated and ketone-substituted arborane skeleton, with a melting point of 258–259°C and a high optical rotation ([α]D = +233.4°) . Its isolation yield is notably low (0.000071% dry weight), reflecting its rarity .

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1R,3S,3aR,5aS,5bS,6S,7aR,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one |

InChI |

InChI=1S/C30H46O4/c1-17(2)19-14-21(33)25-29(7)11-8-18-24(28(29,6)12-13-30(19,25)16-31)20(32)15-22-26(3,4)23(34)9-10-27(18,22)5/h8-10,17,19-22,24-25,31-33H,11-16H2,1-7H3/t19-,20-,21+,22-,24-,25+,27+,28-,29+,30+/m0/s1 |

InChI Key |

LKBSFVITHXLCDA-MEKJSECDSA-N |

SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |

Canonical SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C)CO)O |

Synonyms |

rubiarbonone E |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Rubiarbonone E belongs to the arborane triterpenoid family, characterized by a 30-carbon skeleton with hydroxyl, ketone, and acetate modifications. Key structural analogs include:

| Compound | Molecular Formula | Key Structural Features | Source | Yield (% dw) |

|---|---|---|---|---|

| This compound | C₃₀H₄₆O₄ | 7β,19α-dihydroxy, 3-ketone, arbor-9(11)-ene | R. yunnanensis | 0.000071 |

| Rubiarbonone C | C₃₂H₅₀O₅ | 19α-acetoxy, 3β,7β-dihydroxy, arbor-9(11)-ene | R. yunnanensis | 0.00024 |

| Rubiarbonone A | C₃₂H₅₀O₅ | 19α-acetoxy, 7β,28-dihydroxy, arbor-9(11)-en-3-one | R. yunnanensis | N/A |

| Rubiarbonol B | C₃₀H₄₈O₄ | 19α,28-dihydroxy, arbor-9(11)-ene | R. yunnanensis | 0.00041 |

| Oleanolic Acid | C₃₀H₄₈O₃ | Oleanane skeleton, 3β-hydroxy, 12-ene | Multiple plants | N/A |

Key Differences :

- This compound lacks the acetyl group present in Rubiarbonone C and A, which may influence its bioavailability and receptor binding .

Functional Comparison

Anti-Atherosclerotic and Vascular Effects

- Rubiarbonone C: Inhibits platelet-derived growth factor (PDGF)-induced vascular smooth muscle cell (VSMC) proliferation and migration by suppressing FAK, MAPK, and STAT3 Tyr705 phosphorylation . It also reduces MMP-2/9 activity, critical in vascular remodeling .

- Notably, Rubiarbonol B (a hydroxylated analog) shows anti-platelet aggregation activity at 150 μM, while Rubiarbonone A exhibits dual effects (pro-aggregation at high doses, inhibition at low doses) .

- Oleanolic Acid: Reduces VSMC proliferation via NF-κB and ROS pathways but lacks specificity for PDGF signaling .

Anti-Cancer and Apoptotic Activity

- Rubiarbonone C: Induces apoptosis in cancer cells via STAT3 inhibition, a mechanism shared with ursolic acid .

- Ursolic Acid : Promotes caspase-3/8 activation and mitochondrial membrane depolarization in multiple myeloma cells .

- This compound: Unstudied, but its ketone group may enhance electrophilic reactivity, a trait linked to pro-apoptotic effects in other triterpenoids .

Anti-Inflammatory and Antioxidant Effects

- Rubiarbonone C: Suppresses NO production in LPS-activated macrophages (IC₅₀ = 1.18 μM) but shows cytotoxicity at higher doses .

- Rubiarbonol D/E: Non-cytotoxic NO inhibitors, suggesting hydroxylation reduces toxicity compared to ketone-bearing analogs .

Q & A

Q. Q1: What are the primary methodologies for isolating and characterizing Rubiarbonone E from natural sources?

Methodological Answer:

- Isolation: Use chromatographic techniques (e.g., HPLC, TLC) with polarity-based fractionation, guided by bioactivity assays to prioritize fractions .

- Characterization: Combine spectroscopic methods (NMR, MS) and X-ray crystallography for structural elucidation. Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

- Key Consideration: Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition conditions .

Q. Q2: How can researchers design experiments to assess this compound’s baseline bioactivity in vitro?

Methodological Answer:

- Experimental Design:

- PICO Framework: Define Population (cell lines), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., IC50 values) .

- Assay Selection: Use standardized assays (e.g., MTT for cytotoxicity, enzymatic inhibition assays) with triplicate measurements to minimize variability .

- Data Validation: Include statistical tests (ANOVA, t-tests) to confirm significance thresholds (p < 0.05) .

Advanced Research Questions

Q. Q3: What mechanisms underlie contradictory reports on this compound’s cytotoxicity across different cancer cell lines?

Methodological Answer:

- Hypothesis Testing:

- Data Synthesis: Apply meta-analysis techniques to reconcile discrepancies, weighting studies by sample size and methodological rigor .

Q. Q4: How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Systematic Modification: Synthesize derivatives with targeted functional group alterations (e.g., hydroxylation, methylation) and assess bioactivity shifts .

- Computational Modeling: Use molecular docking (AutoDock Vina) or MD simulations to predict binding affinities and correlate with experimental IC50 values .

- Validation: Apply QSAR models to prioritize derivatives for synthesis, reducing trial-and-error approaches .

Q. Q5: What experimental strategies address this compound’s instability in aqueous environments?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies (pH, temperature gradients) with LC-MS monitoring to identify degradation products .

- Formulation Optimization: Encapsulate this compound in nanocarriers (liposomes, PLGA nanoparticles) and assess bioavailability via in vitro release assays .

Q. Q6: How can researchers resolve conflicting data on this compound’s ecological impact in soil microbiomes?

Methodological Answer:

- Controlled Microcosm Studies:

- Meta-Analysis: Compare geospatial data (e.g., soil type, climate) across studies to contextualize discrepancies .

Methodological Frameworks

Q7: Which frameworks ensure rigor in formulating research questions about this compound’s pharmacological potential?

Answer:

- FINER Criteria: Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (in vitro prioritization over in vivo), and Relevant (therapeutic gaps) .

- PICOT for Clinical Relevance: Adapt for preclinical studies by defining Population (disease models), Intervention (dosage regimens), and Time (exposure duration) .

Q. Q8: How should researchers design longitudinal studies to track this compound’s chronic toxicity?

Methodological Answer:

- Sampling Protocol: Collect biomarkers (e.g., liver enzymes, oxidative stress markers) at intervals (e.g., 30/60/90 days) .

- Statistical Power Analysis: Calculate sample size (G*Power software) to ensure detectability of subclinical effects .

Data Interpretation and Reporting

Q. Q9: What standards apply when reporting contradictory findings in this compound studies?

Answer:

Q. Q10: How can researchers validate this compound’s purported anti-inflammatory mechanisms in silico?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.